molecular formula C27H27N3O7 B12026364 [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

Cat. No.: B12026364
M. Wt: 505.5 g/mol
InChI Key: NLNOWTUPPLUCSW-OGLMXYFKSA-N
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Description

[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy and methoxyanilino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-formylphenyl 4-ethoxybenzoate with 2-(3-methoxyanilino)-2-oxoacetyl hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

Biologically, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Researchers investigate its binding affinity and specificity, which could lead to the development of new biochemical assays and diagnostic tools .

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Studies may focus on its ability to inhibit specific enzymes or receptors, making it a candidate for drug development. Its effects on cellular pathways and mechanisms are also explored to understand its potential as a therapeutic agent .

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate lies in its specific functional groups and structural configuration.

Properties

Molecular Formula

C27H27N3O7

Molecular Weight

505.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C27H27N3O7/c1-4-35-21-12-10-19(11-13-21)27(33)37-23-14-9-18(15-24(23)36-5-2)17-28-30-26(32)25(31)29-20-7-6-8-22(16-20)34-3/h6-17H,4-5H2,1-3H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

NLNOWTUPPLUCSW-OGLMXYFKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OCC

Origin of Product

United States

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